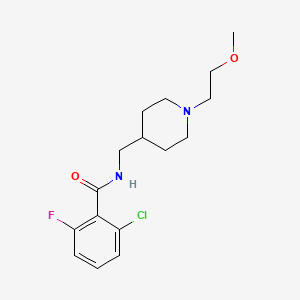
2-chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity. The molecule also has a piperidine ring, a common feature in many alkaloids and pharmaceuticals, and a methoxyethyl group, which can affect the molecule’s solubility and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzamide core, followed by the introduction of the chloro and fluoro substituents. The piperidinylmethyl group could be introduced through a nucleophilic substitution reaction, and the methoxyethyl group could be added through an etherification reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzamide core, with the chloro and fluoro substituents likely affecting the electron density and reactivity of the molecule. The piperidine ring would add a three-dimensional aspect to the molecule, and its basic nitrogen could be involved in hydrogen bonding or ionic interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The benzamide core could undergo reactions typical of amides, such as hydrolysis. The chloro and fluoro substituents could potentially be displaced in nucleophilic substitution reactions. The piperidine ring could undergo reactions at the nitrogen, such as alkylation, and the ether group could potentially be cleaved under acidic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the ether group could increase its solubility in polar solvents. The basic nitrogen in the piperidine ring could make the compound a weak base.Applications De Recherche Scientifique
Pharmacological Properties and Clinical Use
Metoclopramide , a compound with structural features including chloro and methoxy groups, demonstrates significant pharmacological properties and has been used clinically for gastrointestinal disorders. It aids in diagnostic radiology by improving the conditions for diagnosing lesions and facilitates gastrointestinal motility through the enhancement of acetylcholine release in the myenteric plexus. However, its side effects and the need for careful management of its application are notable (Pinder et al., 2012).
Chemical Synthesis and Substitution Reactions
Research on nucleophilic aromatic substitution demonstrates the potential for chemical synthesis involving fluoro and nitro groups. Such reactions are foundational for creating a variety of compounds with potential application in scientific research and pharmaceutical development (Pietra & Vitali, 1972).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions. It’s also important to consider potential bioactivity, as many benzamide and piperidine derivatives are biologically active.
Orientations Futures
Future research on this compound could involve studying its synthesis, reactivity, and potential bioactivity. It could be interesting to explore its interactions with various biological targets, and to investigate how modifications to its structure affect these interactions.
Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O2/c1-22-10-9-20-7-5-12(6-8-20)11-19-16(21)15-13(17)3-2-4-14(15)18/h2-4,12H,5-11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLHDEGIPPQJGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408707.png)
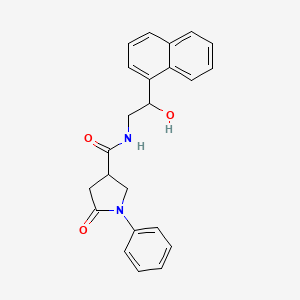
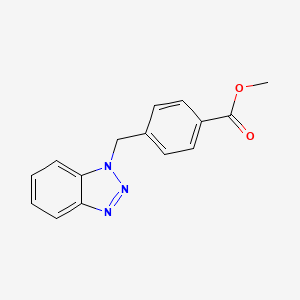
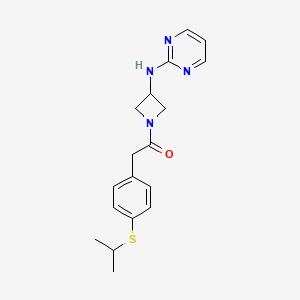
![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)
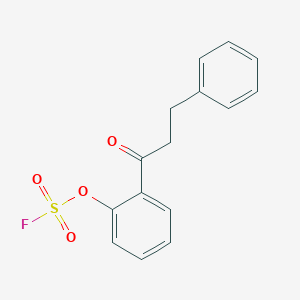
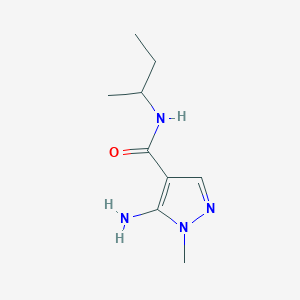
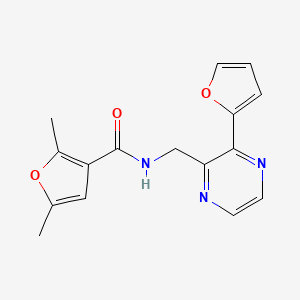
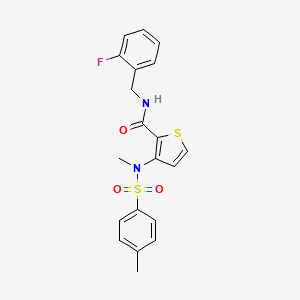
![4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2408723.png)
![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2408726.png)
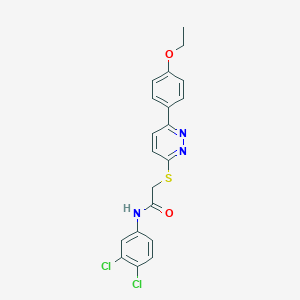

![N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2408730.png)